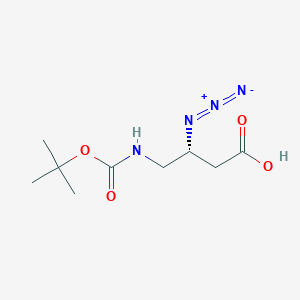

N3-L-Dbu(Boc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N3-L-Dbu(Boc)-OH” is a synthetic compound often used in peptide synthesis. It is a derivative of the amino acid L-Dbu (L-2,4-diaminobutyric acid) with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is valuable in organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N3-L-Dbu(Boc)-OH” typically involves the protection of the amino group of L-2,4-diaminobutyric acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

“N3-L-Dbu(Boc)-OH” can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF) at room temperature.

Major Products Formed

Deprotection: L-2,4-diaminobutyric acid.

Coupling: Peptides containing the L-Dbu residue.

科学的研究の応用

“N3-L-Dbu(Boc)-OH” is used in various scientific research applications, including:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

Biochemistry: For studying protein structure and function.

Industrial Applications: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of “N3-L-Dbu(Boc)-OH” primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.

類似化合物との比較

Similar Compounds

N-Boc-L-lysine: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-L-ornithine: Similar to L-Dbu but with an additional methylene group in the side chain.

Uniqueness

“N3-L-Dbu(Boc)-OH” is unique due to its specific structure and properties, which make it suitable for certain types of peptide synthesis. Its shorter side chain compared to lysine and ornithine can influence the conformation and properties of the resulting peptides.

生物活性

N3-L-Dbu(Boc)-OH is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which plays a crucial role in its stability and reactivity. The compound's structure can be represented as follows:

This structural configuration is significant for its interaction with biological targets, particularly in peptide synthesis and drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amino groups and the introduction of alkyl substituents. The following table summarizes key synthetic routes reported in literature:

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP | 85-95% |

| 2 | Alkylation | Dbu, NaH | 70-80% |

| 3 | Deprotection | TFA | 90-95% |

These methods demonstrate the efficiency of synthesizing this compound while maintaining high yields.

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. It has been shown to enhance serum stability, which is essential for therapeutic applications. The mechanism involves:

- Inhibition of Proteolysis : The Boc group protects the amino acid from enzymatic degradation, allowing for prolonged activity in biological systems .

- Receptor Binding : Studies indicate that this compound can bind to integrin receptors, which are crucial for cell adhesion and signaling pathways .

Case Studies

- Serum Stability Study : In a comparative study, this compound demonstrated a significantly longer half-life in serum compared to unprotected peptides. The compound remained stable for over 2 hours while unprotected counterparts were rapidly degraded within minutes .

- Cellular Assays : In vitro assays using mouse myometrial tissue showed that this compound effectively modulated contractile activity, indicating its potential role in regulating muscle contractions .

- Peptide Synthesis Applications : The compound has been utilized in synthesizing bioactive peptides with enhanced stability and bioavailability, making it a valuable tool in drug development .

Research Findings

Recent research highlights the importance of this compound in various applications:

- Enhanced Bioactivity : Modifications on the nitrogen atom significantly affect the biological activity of peptides. N-Alkylation using compounds like this compound has been shown to improve pharmacokinetic properties .

- Epimerization Studies : Investigations into the epimerization during peptide synthesis revealed that this compound maintains stereochemical integrity while facilitating high yields of desired products .

特性

IUPAC Name |

(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVRORHDYNPGX-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。